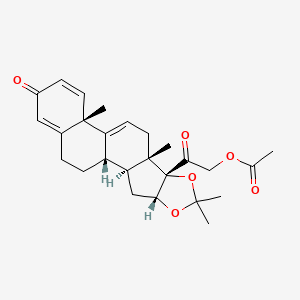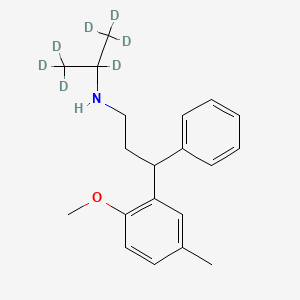
ヒドロキシボスエンタン-d6
説明
Hydroxy Bosentan-d6, also known as Ro 48-5033-d6, is a deuterium-labeled derivative of Hydroxy Bosentan. Hydroxy Bosentan is a primary metabolite of Bosentan, a dual endothelin receptor antagonist used to treat pulmonary arterial hypertension. The deuterium labeling in Hydroxy Bosentan-d6 is primarily used for research purposes, particularly in pharmacokinetic and metabolic studies .
科学的研究の応用
Hydroxy Bosentan-d6 is widely used in scientific research, particularly in the following areas:
Pharmacokinetics: It is used to study the absorption, distribution, metabolism, and excretion of Bosentan and its metabolites.
Metabolic Studies: The deuterium labeling allows for precise tracking of metabolic pathways and identification of metabolites.
Drug Development: It is used in the development of new drugs by providing insights into the metabolic stability and pharmacokinetics of drug candidates.
Biological Research: Hydroxy Bosentan-d6 is used to study the biological effects of Bosentan and its metabolites on various cellular and molecular targets.
作用機序
Target of Action
Hydroxy Bosentan-d6 is a deuterium-labeled derivative of Hydroxy Bosentan . The primary targets of Hydroxy Bosentan-d6 are the endothelin receptors, specifically the ETA and ETB receptors . These receptors are found on endothelial cells and vascular smooth muscle cells . Endothelin-1 (ET-1), a neurohormone, mediates its effects by binding to these receptors .
Mode of Action
Hydroxy Bosentan-d6, like Bosentan, acts as a dual endothelin receptor antagonist . It blocks the action of endothelin molecules that would otherwise promote the narrowing of blood vessels and lead to high blood pressure . It displays a slightly higher affinity towards ETA receptors than ETB receptors .
Biochemical Pathways
The biochemical pathways affected by Hydroxy Bosentan-d6 are primarily related to the endothelin signaling pathway . By blocking the endothelin receptors, Hydroxy Bosentan-d6 inhibits the vasoconstrictive effects of endothelin, leading to vasodilation . This action can alleviate conditions such as pulmonary arterial hypertension .
Pharmacokinetics
Hydroxy Bosentan-d6 is a primary metabolite of Bosentan, metabolized by the cytochrome P450 system in the liver . It assists Bosentan pharmacologically, retaining 10%-20% of the activities . The pharmacokinetics of Bosentan, and by extension Hydroxy Bosentan-d6, are dose-proportional up to certain doses . Bosentan has a terminal half-life of approximately 5.4 hours and achieves steady-state concentrations within 3-5 days after multiple-dose administration .
Result of Action
The molecular and cellular effects of Hydroxy Bosentan-d6’s action primarily involve the relaxation of vascular smooth muscle cells . This results in the dilation of blood vessels, reducing blood pressure and improving blood flow . In the context of diseases like pulmonary arterial hypertension, this can lead to significant improvements in symptoms .
Action Environment
The action, efficacy, and stability of Hydroxy Bosentan-d6 can be influenced by various environmental factors. For instance, co-administration of certain drugs can affect the pharmacokinetics of Bosentan . Ketoconazole approximately doubles the exposure to Bosentan due to inhibition of CYP3A4 . Bosentan also decreases exposure to certain drugs by up to 50% due to induction of CYP3A4 and/or CYP2C9 . Therefore, the drug-drug interaction environment can significantly influence the action of Hydroxy Bosentan-d6.
生化学分析
Biochemical Properties
Hydroxy Bosentan-d6 interacts with the cytochrome P450 system in the liver, specifically with the enzymes CYP2C9 and CYP3A4 . These enzymes play a crucial role in the metabolism of Bosentan to Hydroxy Bosentan-d6 . The nature of these interactions involves the enzymatic conversion of Bosentan to Hydroxy Bosentan-d6 .
Cellular Effects
The effects of Hydroxy Bosentan-d6 at the cellular level are primarily related to its role as a metabolite of Bosentan . Bosentan, and by extension Hydroxy Bosentan-d6, influences cell function by acting as an endothelin receptor antagonist . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Hydroxy Bosentan-d6 involves its binding interactions with the cytochrome P450 enzymes CYP2C9 and CYP3A4 . This leads to the metabolic conversion of Bosentan to Hydroxy Bosentan-d6 . The process may involve enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
This suggests that Hydroxy Bosentan-d6 may also exhibit temporal changes in its effects, including its stability and degradation .
Dosage Effects in Animal Models
Studies on Bosentan have shown that its effects can vary with dosage . High doses of Bosentan can lead to adverse effects, suggesting that Hydroxy Bosentan-d6 may exhibit similar dosage-dependent effects .
Metabolic Pathways
Hydroxy Bosentan-d6 is involved in the metabolic pathways of the cytochrome P450 system in the liver . It interacts with the enzymes CYP2C9 and CYP3A4, which are crucial for its formation from Bosentan . The metabolic process may also involve various cofactors .
Transport and Distribution
Given its lipophilic nature and its formation in the liver, it is likely that it is transported and distributed via the bloodstream .
Subcellular Localization
Given that it is metabolized by the cytochrome P450 system, it is likely localized to the endoplasmic reticulum of liver cells where these enzymes are found .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxy Bosentan-d6 involves the incorporation of deuterium atoms into the Hydroxy Bosentan molecule. This process typically involves the use of deuterated reagents and solvents. The specific synthetic route may vary, but it generally includes the following steps:
Deuteration of Starting Materials: The starting materials are deuterated using deuterium gas or deuterated solvents.
Formation of Hydroxy Bosentan-d6: The deuterated starting materials undergo a series of chemical reactions, including nucleophilic substitution and reduction, to form Hydroxy Bosentan-d6.
Industrial Production Methods
Industrial production of Hydroxy Bosentan-d6 follows similar synthetic routes but on a larger scale. The process involves:
Bulk Deuteration: Large quantities of starting materials are deuterated.
Reaction Optimization: Reaction conditions are optimized to maximize yield and purity.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and deuterium incorporation.
化学反応の分析
Types of Reactions
Hydroxy Bosentan-d6 undergoes various chemical reactions, including:
Oxidation: Hydroxy Bosentan-d6 can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and amines are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include deuterated ketones, aldehydes, alcohols, and substituted derivatives of Hydroxy Bosentan-d6 .
類似化合物との比較
Hydroxy Bosentan-d6 is compared with other deuterium-labeled and non-labeled metabolites of Bosentan:
Hydroxy Bosentan: The non-deuterated form of Hydroxy Bosentan-d6, which retains similar pharmacological activity but lacks the benefits of deuterium labeling.
Bosentan: The parent compound, which is a dual endothelin receptor antagonist used in the treatment of pulmonary arterial hypertension.
Deuterated Analogs: Other deuterium-labeled analogs of Bosentan and its metabolites, which are used for similar research purposes.
Hydroxy Bosentan-d6 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies .
特性
IUPAC Name |
4-[1,1,1,3,3,3-hexadeuterio-2-(hydroxymethyl)propan-2-yl]-N-[6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-2-pyrimidin-2-ylpyrimidin-4-yl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N5O7S/c1-27(2,17-34)18-9-11-19(12-10-18)40(35,36)32-23-22(39-21-8-5-4-7-20(21)37-3)26(38-16-15-33)31-25(30-23)24-28-13-6-14-29-24/h4-14,33-34H,15-17H2,1-3H3,(H,30,31,32)/i1D3,2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAJQMBCLPZWTQJ-WFGJKAKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=NC=CC=N3)OCCO)OC4=CC=CC=C4OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(CO)(C1=CC=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=NC=CC=N3)OCCO)OC4=CC=CC=C4OC)C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N5O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80857736 | |
| Record name | N-[6-(2-Hydroxyethoxy)-5-(2-methoxyphenoxy)[2,2'-bipyrimidin]-4-yl]-4-[1-hydroxy-2-(~2~H_3_)methyl(3,3,3-~2~H_3_)propan-2-yl]benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80857736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
573.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246817-57-1 | |
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1246817-57-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[6-(2-Hydroxyethoxy)-5-(2-methoxyphenoxy)[2,2'-bipyrimidin]-4-yl]-4-[1-hydroxy-2-(~2~H_3_)methyl(3,3,3-~2~H_3_)propan-2-yl]benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80857736 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(2R)-2-amino-3-[[(3Z)-3-(carboxymethylidene)-1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]piperidin-4-yl]disulfanyl]propanoic acid](/img/structure/B588073.png)


![14,16-dihydroxy-3,3,7,11-tetramethyl-12-phenyl-19-oxatetracyclo[9.8.0.02,4.013,18]nonadeca-7,13,15,17-tetraene-15,17-dicarbaldehyde](/img/structure/B588076.png)



